molecular formula C11H13NO3S B8264762 4-methanesulfonyl-2-methoxy-N-(prop-2-yn-1-yl)aniline

4-methanesulfonyl-2-methoxy-N-(prop-2-yn-1-yl)aniline

Cat. No.: B8264762
M. Wt: 239.29 g/mol
InChI Key: CRGFTYHBKMXGFX-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylsulfonyl-N-prop-2-ynyl-aniline is an organic compound with the molecular formula C11H13NO3S. It is characterized by the presence of a methoxy group, a methylsulfonyl group, and a prop-2-ynyl group attached to an aniline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-2-methoxy-N-(prop-2-yn-1-yl)aniline typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylsulfonyl-N-prop-2-ynyl-aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce methylthio derivatives .

Scientific Research Applications

2-Methoxy-4-methylsulfonyl-N-prop-2-ynyl-aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-2-methoxy-N-(prop-2-yn-1-yl)aniline involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups can participate in hydrogen bonding and electrostatic interactions, while the prop-2-ynyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-methylsulfonyl-N-prop-2-ynyl-aniline is unique due to the presence of the prop-2-ynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

2-methoxy-4-methylsulfonyl-N-prop-2-ynylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-4-7-12-10-6-5-9(16(3,13)14)8-11(10)15-2/h1,5-6,8,12H,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGFTYHBKMXGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)C)NCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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